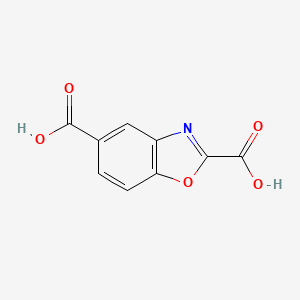
1,3-Benzoxazole-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzoxazole-2,5-dicarboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzoxazole-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under reflux conditions . Another method includes the use of 2-aminophenol with different compounds like aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Benzoxazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with different electrophiles and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .
科学的研究の応用
1,3-Benzoxazole-2,5-dicarboxylic acid has numerous scientific research applications, including:
作用機序
The mechanism of action of 1,3-Benzoxazole-2,5-dicarboxylic acid involves its interaction with various biological targets. The compound can form π-π stacking or π-cation interactions with host molecules due to its planar benzene ring. The 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions with biological targets . These interactions can modulate the activity of enzymes or proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .
類似化合物との比較
Similar Compounds
Benzisoxazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
Benzothiazole: Known for its antibacterial and antioxidant activities.
Benzimidazole: Exhibits a wide range of pharmacological activities, including antiviral and anticancer effects.
Uniqueness
1,3-Benzoxazole-2,5-dicarboxylic acid is unique due to its specific structural features that allow efficient interaction with biological targets. Its ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .
特性
分子式 |
C9H5NO5 |
|---|---|
分子量 |
207.14 g/mol |
IUPAC名 |
1,3-benzoxazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-8(12)4-1-2-6-5(3-4)10-7(15-6)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChIキー |
VDRNOOKEVKPNSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


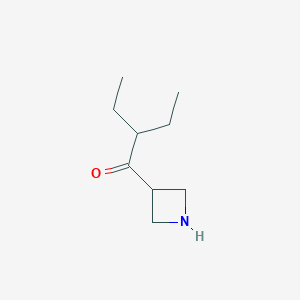

![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
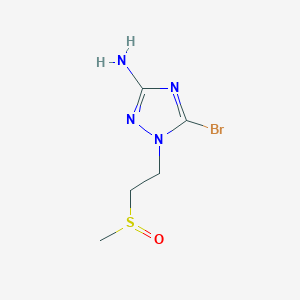

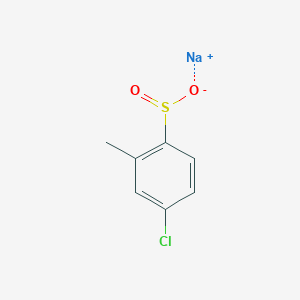
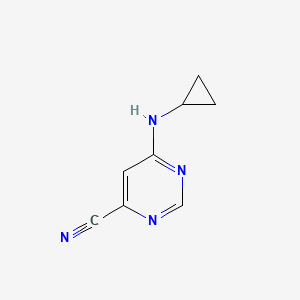
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
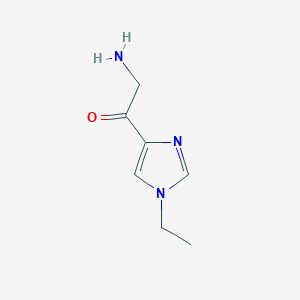


![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)

